molecular formula C15H16ClN5O4S B4340184 N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA

Cat. No.: B4340184
M. Wt: 397.8 g/mol
InChI Key: KXXNIZRBKQOOIN-UHFFFAOYSA-N
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Description

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a carbonothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the formation of the carbonothioyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or hydroxylamine derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide
  • 4-chloro-N-{[(4-ethoxy-2-aminophenyl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, pyrazole ring, and carbonothioyl linkage makes it a versatile compound with diverse applications.

Properties

IUPAC Name

4-chloro-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O4S/c1-3-20-13(10(16)8-17-20)14(22)19-15(26)18-11-6-5-9(25-4-2)7-12(11)21(23)24/h5-8H,3-4H2,1-2H3,(H2,18,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXNIZRBKQOOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA

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